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Lepadiformine C

Cat. No.: B1245505
M. Wt: 235.41 g/mol
InChI Key: ARTIWNYIINGTLF-XHSDSOJGSA-N
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Description

Contextualization of Marine Alkaloids as Research Subjects

Marine alkaloids represent a large and structurally diverse class of natural products derived from marine organisms. mdpi.com These nitrogen-containing compounds are of significant interest to chemists and pharmacologists due to their complex molecular architectures and wide range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. gcm.edu.pkresearchgate.netfrontiersin.org The unique and often extreme conditions of marine environments are thought to contribute to the evolution of novel biosynthetic pathways, leading to the production of these structurally intricate molecules. researchgate.net As such, marine alkaloids are considered a rich source of lead compounds for drug discovery and development. gcm.edu.pkeurekaselect.com

Discovery and Initial Characterization of Lepadiformine (B1252025) C

Lepadiformine C was first isolated from the marine tunicate Clavelina moluccensis, collected in the waters near Djibouti. nih.govsu.ac.thnih.gov Tunicates, also known as ascidians, are common sources of novel bioactive secondary metabolites. mdpi.com The isolation of this compound was part of broader investigations into the chemical constituents of these marine invertebrates. nih.govsu.ac.thsnu.edu.in

This compound was discovered alongside its congeners, Lepadiformine A and Lepadiformine B, from the same tunicate species, Clavelina moluccensis. nih.govacs.orgnih.gov These related alkaloids share a common tricyclic framework but differ in the substitution at the C-13 position. acs.org The co-occurrence of these structurally similar compounds suggested a common biosynthetic origin within the organism. researchgate.netrsc.org

Historical Challenges in Structural Elucidation and Definitive Assignments

The structural determination of the lepadiformine alkaloids, including this compound, was fraught with initial inaccuracies, highlighting the limitations of spectroscopic methods alone in characterizing complex, stereochemically rich molecules. nih.gov

The initial structure proposed for the parent compound, lepadiformine, was based on spectroscopic data, primarily NMR. acs.org This early hypothesis suggested a novel pyrrolo-quinoline skeleton. acs.org A particularly unusual feature of the initial proposed structure was the presence of a zwitterionic moiety. acs.orgresearchgate.net

The definitive structure of the lepadiformine alkaloids was ultimately established through total synthesis. nih.gov Synthetic efforts by multiple research groups were instrumental in disproving the initially proposed zwitterionic structure. nih.govacs.org Weinreb and Pearson independently synthesized the proposed structure and demonstrated that it did not match the natural product. nih.gov The correct relative and absolute stereochemistry of lepadiformine was later confirmed by Kibayashi and others through the total synthesis of the correct, non-zwitterionic structure. acs.orgjst.go.jpresearchgate.net This body of work underscored the critical role of chemical synthesis in the unambiguous structural elucidation of complex natural products. nih.gov

Significance of this compound for Chemical Synthesis and Biological Investigation

The significance of this compound lies in two primary areas: the advancement of synthetic organic chemistry and the potential for discovering new therapeutic agents. The quest to synthesize this compound and its analogues has led to the development of innovative and stereoselective chemical reactions. ku.eduacs.orgnih.gov These synthetic achievements not only provide access to these rare natural products for further study but also contribute valuable tools to the broader field of organic synthesis.

From a biological perspective, while research is ongoing, initial studies and comparisons with related compounds suggest that this compound and its derivatives may possess interesting pharmacological properties. ontosight.aiacs.org The exploration of its biological activity is a key area of investigation, with potential applications in medicinal chemistry. ontosight.ai

Detailed Research Findings

The synthesis of this compound has been approached through various innovative strategies, highlighting the ingenuity of synthetic chemists.

One notable approach involved a tandem Prins/Schmidt reaction sequence to construct the tricyclic core of the molecule, culminating in the first total synthesis of this compound. su.ac.th Another successful asymmetric synthesis utilized the principle of "memory of chirality" in an intramolecular Michael addition, using D-proline as the sole chiral source to build a key bicyclic intermediate. acs.org This method is significant for its ability to control stereochemistry without relying on external chiral reagents. acs.org

Furthermore, a diastereocontrolled formal synthesis of racemic this compound has been described, which features a base-mediated intramolecular cyclization to create the crucial spiral quaternary center from a sterically defined α-aminonitrile. acs.org Enantioselective total syntheses of lepadiformine alkaloids, including this compound, have also been achieved using a mercury(II) triflate-catalyzed cycloisomerization reaction. nih.gov This method not only enabled the synthesis of the natural product but also allowed for the determination of its absolute configuration. nih.gov The synthesis of this compound has also been accomplished through a reductive cyclization strategy. nih.gov

Initial biological investigations of the broader lepadiformine class of compounds have revealed cytotoxic activity against various cancer cell lines. nih.govacs.org For instance, Lepadiformine A has demonstrated moderate cytotoxicity against nasopharynx carcinoma (KB), human colon adenocarcinoma (HT29), and non-small-cell lung carcinoma (NSCLC-N6) cell lines. nih.gov While specific data for this compound's cytotoxicity is part of ongoing research, the synthesis of its hydrochloride salts and intermediates has allowed for the evaluation of their cytotoxic activities. nih.govresearchgate.net Additionally, cardiovascular effects have been observed for the parent compound, lepadiformine, suggesting a potential action on the inward rectifier K+ current (IK1), which could indicate antiarrhythmic properties. researchgate.net Although the specific biological activity of this compound is still under extensive investigation, compounds with similar pyrroloquinoline structures have been explored for anticancer, antimicrobial, and neurological effects. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29N B1245505 Lepadiformine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H29N

Molecular Weight

235.41 g/mol

IUPAC Name

(5R,7aS,11aS)-5-butyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinoline

InChI

InChI=1S/C16H29N/c1-2-3-8-15-10-9-14-7-4-5-11-16(14)12-6-13-17(15)16/h14-15H,2-13H2,1H3/t14-,15+,16-/m0/s1

InChI Key

ARTIWNYIINGTLF-XHSDSOJGSA-N

Isomeric SMILES

CCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1CCC3

Canonical SMILES

CCCCC1CCC2CCCCC23N1CCC3

Synonyms

lepadiformine
lepadiformine A
lepadiformine B
lepadiformine C

Origin of Product

United States

Structural Features and Stereochemical Investigations of Lepadiformine C

Core Azatricyclic Architecture of Lepadiformine (B1252025) C

At the heart of Lepadiformine C lies a perhydropyrrolo[1,2-j]quinoline ring system. acs.orgnih.govnih.govacs.orgsioc-journal.cn This nomenclature indicates a quinoline (B57606) ring (a double-ring structure containing one nitrogen atom) that is fused to a pyrrolidine (B122466) ring (a five-membered ring with one nitrogen atom). The "perhydro" prefix signifies that the quinoline portion is fully saturated with hydrogen atoms. This foundational tricycle provides the fundamental shape of the molecule. ontosight.ai this compound is distinguished from some of its relatives by this specific ring system; for example, the cylindricine family of alkaloids can feature a larger perhydropyrido[2,1-j]quinoline system. nih.govsioc-journal.cn

A crucial feature of the this compound structure is the trans-1-azadecalin A/B ring system. acs.orgsu.ac.thnih.govresearchgate.net This describes the stereochemical relationship between the A and B rings of the quinoline core. The "trans" configuration signifies that the hydrogen atoms at the ring junction are on opposite sides of the molecule, leading to a more rigid and extended conformation. mdpi.com This is a key distinction from the related cylindricine alkaloids, which possess a cis-fused 1-azadecalin A/B-ring system. nih.gov The initial proposed structure of lepadiformine was actually suggested to have a cis-1-azadecalin system, but this was later proven incorrect through total synthesis. nih.gov The trans-fusion in this compound is a significant challenge in its chemical synthesis. acs.org

Adding to its complexity, this compound features a spirocyclic junction between the A and C rings. acs.orgsu.ac.thnih.govresearchgate.net A spirocycle is a chemical structure in which two rings are connected at a single, shared carbon atom. In this compound, the A ring (part of the quinoline system) and the C ring (the pyrrolidine ring) are joined in this spiro-fashion. This arrangement creates a highly substituted and sterically congested quaternary carbon center, which presents a significant hurdle for synthetic chemists. The construction of this spirocyclic system is a primary focus in the total synthesis of lepadiformine alkaloids. acs.org

Absolute and Relative Stereochemistry Determination

Determining the precise three-dimensional arrangement of atoms, known as stereochemistry, is critical for understanding a molecule's biological activity. For this compound, a combination of enantioselective synthesis and X-ray crystallography has been instrumental in elucidating its absolute and relative configuration.

Enantioselective synthesis, the process of selectively creating one of two mirror-image enantiomers of a chiral molecule, has been pivotal in assigning the absolute stereochemistry of this compound. researchgate.netox.ac.ukub.edu By synthesizing both possible enantiomers, (+)- and (-)-lepadiformine C, and comparing their properties to the naturally occurring compound, chemists were able to definitively establish the absolute configuration of the natural product. researchgate.net

Several research groups have accomplished the enantioselective total synthesis of this compound. One notable approach utilized D-proline as the sole source of chirality, employing a "memory of chirality" strategy in an intramolecular Michael addition to construct a key bicyclic intermediate. acs.org Another successful synthesis involved a reductive cyclization strategy, starting from acyclic precursors and rapidly assembling the tricyclic core. nih.gov This synthesis also highlighted a discrepancy in the reported optical rotation of the hydrochloride salt versus the free base of this compound. nih.gov The successful synthesis of (-)-lepadiformine by multiple research groups, which was found to be identical to the natural alkaloid, has solidified the understanding of its absolute configuration. scispace.com

X-ray crystallography is a powerful analytical technique that provides a definitive, three-dimensional map of a molecule's structure. numberanalytics.com This method has been crucial in confirming the relative stereochemistry of this compound and its synthetic intermediates. researchgate.net While early structural elucidation based on NMR data incorrectly proposed a different structure, it was ultimately total synthesis and X-ray crystallography of synthetic material that established the correct constitution and relative configuration. nih.govacs.org

For instance, the crystal structure of a key spirocyclic intermediate confirmed the stereochemistry of the cyclization product in one synthetic route. acs.org X-ray analysis of synthetic lepadiformine also revealed that the B-ring adopts a boat conformation, which avoids unfavorable steric interactions of the side chain. nih.govscispace.comacs.org The combination of enantioselective synthesis to establish the absolute configuration and X-ray crystallography to confirm the relative stereochemistry has provided an unambiguous structural assignment for this compound. nih.govresearchgate.net

Conformational Analysis of the Tricyclic Core

The tricyclic core of this compound is composed of a trans-fused 1-azadecalin system (rings A and B) with a spiro-fused pyrrolidine ring (ring C) at the C-7a position. nih.govresearchgate.net The conformation of this rigid framework is crucial to its chemical properties. Synthetic and analytical studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy on related lepadiformine alkaloids, have provided significant insights into the preferred spatial arrangement of this core structure.

While direct crystallographic data on this compound is not extensively detailed in the provided sources, the analysis of its parent compound, lepadiformine A, offers a foundational understanding. It was determined through X-ray crystallography of synthetic lepadiformine A that its B-ring adopts a boat or twist-boat conformation. scispace.comacs.org This arrangement is energetically favored as it positions the C(5) alkyl side chain in a pseudo-equatorial orientation, thus avoiding significant steric strain that would arise from an axial placement in a standard chair conformation. scispace.com Given the structural similarity, this conformational preference is believed to extend to this compound.

The stereochemistry of the ring junctions is critical. The fusion between rings A and B is trans, and the spirocyclic junction between the 1-azadecalin system and the pyrrolidine C-ring introduces a fully substituted, or quaternary, carbon center. nih.govcapes.gov.br The construction of this challenging spirocyclic motif has been a key focus of many total synthesis efforts, often employing strategies like N-acyliminium ion spirocyclization or radical cyclization to control the stereochemistry. acs.orgnih.govoup.com

A key strategy in the synthesis of (+)-Lepadiformine C involved the reductive lithiation of an N-Boc α-amino nitrile. acs.org This process generates an α-amino alkyllithium intermediate whose conformation is biased by an A(1,3) strain effect, arising from the interaction between the nitrogen lone pair and an adjacent substituent. acs.org This conformational control during the cyclization step is pivotal for establishing the correct relative stereochemistry of the final tricyclic core. acs.org

FeatureDescriptionSource(s)
Core Structure Perhydropyrrolo[2,1-j]quinoline sioc-journal.cn
Ring System trans-1-azadecalin (Rings A/B) fused with a spiro-pyrrolidine (Ring C) nih.govresearchgate.net
Key Conformation Ring B adopts a boat or twist-boat conformation scispace.comacs.org
Stereochemical Driver Avoidance of placing the C(5)-butyl group in an axial position scispace.com
Spirocenter Quaternary carbon at the C-7a position capes.gov.broup.com

Enantiodivergence Phenomena in Lepadiformine Alkaloid Production

A remarkable discovery in the study of lepadiformine alkaloids is the phenomenon of enantiodivergence, where a single organism produces enantiomers of structurally related compounds. vulcanchem.com This was confirmed through the total synthesis of this compound and its comparison with its natural counterpart and co-occurring alkaloids from the marine tunicate Clavelina moluccensis. nih.govresearchgate.net

Lepadiformine A and B, which are isolated from the same tunicate species as this compound, possess a specific absolute configuration. ntu.edu.sgnih.gov Initially, it was assumed that this compound would share the same stereochemical core. nih.gov However, enantioselective total syntheses of both possible enantiomers of this compound revealed that the natural product is (+)-Lepadiformine C. nih.govresearchgate.net This established that natural this compound has an absolute configuration at its core that is enantiomeric to that of its co-metabolites, lepadiformine A and B. researchgate.net

This finding is significant, as it suggests that the ascidian possesses a biosynthetic pathway capable of producing opposite enantiomers from likely common precursors, a rare event in natural product biosynthesis. researchgate.net The synthesis of both (+)- and (-)-lepadiformine C hydrochloride salts was instrumental in unambiguously determining the absolute configuration of the natural compound. nih.govresearchgate.net A synthetic sample of (+)-lepadiformine C, prepared using D-proline as a chiral source via a "memory of chirality" strategy, matched the natural product. nih.govacs.org In another instance, a discrepancy between the optical rotation of a synthetic sample and the reported value for the natural hydrochloride salt was resolved when it was found that the rotation of the synthetic free base matched the reported value, further clarifying the stereochemistry. nih.gov

CompoundNatural Isolate SourceNatural Absolute ConfigurationOptical Rotation of Natural IsolateSource(s)
(-)-Lepadiformine A Clavelina moluccensisOpposite to this compound[α]D22 = +4.0 (as HCl salt) ntu.edu.sgnih.gov
(-)-Lepadiformine B Clavelina moluccensisOpposite to this compound[α]D22 = +3.0 (as HCl salt) ntu.edu.sgnih.govvulcanchem.com
(+)-Lepadiformine C Clavelina moluccensisEnantiomeric to Lepadiformine A & B[α]D = +11 (as HCl salt) nih.govnih.govresearchgate.net

Synthetic Methodologies and Strategic Advancements Towards Lepadiformine C

Overview of Total Synthesis Approaches

The synthetic journey towards lepadiformine (B1252025) C has been marked by a variety of innovative strategies, each contributing to the collective understanding of how to construct its unique tricyclic core. These approaches have not only provided access to the natural product itself but have also spurred the development of new synthetic methods with broader applications in organic chemistry.

Evolution of Synthetic Strategies

The synthesis of lepadiformine C and its congeners has evolved significantly, with numerous research groups contributing to a diverse portfolio of synthetic routes. ntu.edu.sgbenthamdirect.com A central challenge in these syntheses is the stereoselective construction of the fully substituted carbon center at C(10) and the installation of the alkyl side chain at C(2) of the 1-azadecalin ring system. ntu.edu.sg

Key strategies that have been employed include:

Intramolecular Diels-Alder reactions: Kibayashi and coworkers utilized an intramolecular hetero-Diels-Alder reaction of an N-acylnitroso moiety to construct the core of (±)-lepadiformine. jst.go.jpacs.org

Radical translocation-cyclization: Tokuyama and coworkers developed a strategy based on a radical translocation-cyclization of an amide to form the azaspirocyclic framework of (±)-lepadiformine A. ntu.edu.sg

N-Acyliminium ion cyclizations: Several groups have employed N-acyliminium ion-initiated spirocyclizations to assemble the tricyclic core. jst.go.jpacs.orgub.edu

Metathesis reactions: A tandem dienyne metathesis strategy has been developed for the construction of the core tricyclic framework. researchgate.net Robinson and coworkers also utilized olefin cross-metathesis as a key step in their asymmetric synthesis of (−)-lepadiformine A. ntu.edu.sg

Tandem Prins/Schmidt reactions: This powerful sequence has been used to construct the tricyclic core in a single operation, leading to a total synthesis of this compound. nih.govacs.org

Reductive cyclizations: Rychnovsky's group has developed a strategy using the reductive cyclization of N-Boc α-amino nitriles to form the spirocyclic system. nih.govresearchgate.net

Memory of Chirality: Kim and coworkers achieved an asymmetric total synthesis using the "memory of chirality" principle in an intramolecular Michael addition. su.ac.thacs.orgacs.org

These diverse approaches highlight the creativity and ingenuity of synthetic chemists in tackling the challenges posed by complex natural products like this compound.

Formal Syntheses of this compound and Related Analogues

Formal syntheses, which culminate in a known intermediate that has previously been converted to the final target, have also played a significant role in the field. These studies often serve to demonstrate the viability of a new synthetic strategy or methodology for constructing a key portion of the molecule.

Several formal syntheses of this compound and its close analogue, lepadiformine A, have been reported. For instance, Aubé and coworkers achieved a formal synthesis of (±)-lepadiformine A and a total synthesis of (±)-lepadiformine C using a tandem Prins/Schmidt reaction sequence. nih.govntu.edu.sgacs.org This work showcased the power of this tandem reaction to rapidly assemble the complex tricyclic core. ku.edu

Renaud's group also completed a formal synthesis of (±)-lepadiformine C. ntu.edu.sg Another notable formal synthesis was reported by Shenvi and Tabor, who utilized an alkene-hydroamination strategy to construct a key intermediate in the synthesis of (±)-lepadiformine A. ntu.edu.sg These formal syntheses have been instrumental in validating new synthetic disconnections and expanding the toolbox available for the synthesis of this class of alkaloids.

Key Methodological Contributions in Ring System Construction

The construction of the intricate ring system of this compound has necessitated the development and application of novel and powerful synthetic methodologies. These methods have not only proven effective for the synthesis of this specific target but have also found broader utility in organic synthesis.

Tandem Prins/Schmidt Reaction Sequences

A significant breakthrough in the synthesis of the lepadiformine core was the development of a tandem Prins/Schmidt reaction sequence by Aubé and coworkers. nih.govntu.edu.sg This powerful one-pot reaction allows for the rapid construction of the tricyclic lactam core of the lepadiformine family. acs.orgku.edu

The sequence is initiated by a Lewis acid-promoted Prins reaction between a cyclopropane (B1198618) and an azidoaldehyde. ntu.edu.sg This generates a carbocation intermediate that undergoes a subsequent ring expansion to form a spirocyclobutanone. ntu.edu.sg This intermediate then undergoes an intramolecular Schmidt rearrangement, triggered by the azide (B81097) functionality, to yield the desired tricyclic lactam. ntu.edu.sg This methodology was successfully applied to the first total synthesis of (±)-lepadiformine C and a formal synthesis of (±)-lepadiformine A. nih.govacs.org

Reaction Description Key Intermediates
Prins ReactionLewis acid-promoted addition of a cyclopropane to an azidoaldehyde.Carbocation
Ring ExpansionRearrangement of the carbocation intermediate.Spirocyclobutanone
Schmidt RearrangementIntramolecular reaction of the azide with the ketone.Tricyclic lactam

This tandem approach represents a highly efficient and atom-economical strategy for the construction of complex molecular architectures.

N-Boc α-Amino Nitrile-Mediated Reductive Cyclizations

A convergent and stereoselective strategy for the synthesis of lepadiformine alkaloids, including this compound, has been developed by Rychnovsky and coworkers. nih.govresearchgate.netresearchgate.net This approach utilizes N-Boc α-amino nitriles as key building blocks. nih.govresearchgate.net

In this methodology, the N-Boc α-amino nitrile is deprotonated and then alkylated with an enantiomerically pure dibromide to form the first ring. nih.govresearchgate.net Subsequent manipulation of the resulting product introduces a leaving group, setting the stage for a reductive lithiation of the nitrile. nih.gov The resulting organolithium species then undergoes an intramolecular alkylation to form the second ring with high stereoselectivity, creating the spirocyclic core of the molecule. nih.govnih.gov The final ring is then formed via an intramolecular displacement. nih.gov This strategy has been successfully applied to the total synthesis of lepadiformine A, B, and C. nih.govresearchgate.net

This method showcases the utility of α-amino nitriles as versatile synthons for the rapid and stereocontrolled assembly of complex nitrogen-containing heterocycles. nih.govacs.org

Memory of Chirality (MOC) in Intramolecular Michael Additions

A particularly elegant and innovative approach to the asymmetric synthesis of (−)-lepadiformine C was reported by Kim and coworkers, which relies on the principle of "memory of chirality" (MOC). su.ac.thacs.orgacs.orgnih.gov This strategy utilizes D-proline as the sole source of chirality, obviating the need for external chiral auxiliaries or catalysts. acs.orgacs.org

The key step in this synthesis is an intramolecular Michael addition of a proline ester derivative. acs.org The central chirality of the proline moiety is transferred to create a transiently chiral enolate intermediate. acs.orgacs.org This axial chirality is then transferred back to a new stereocenter in the product, thereby preserving the initial chiral information. acs.orgacs.org This process occurs with a high degree of stereocontrol, leading to the desired bicyclic intermediate with high enantiomeric excess. acs.orgd-nb.info

Step Description Chirality Transfer
Enolate FormationDeprotonation of the proline ester derivative.Central to Axial
Michael AdditionIntramolecular cyclization of the enolate.Axial to Central

This work represents a significant achievement in asymmetric synthesis, demonstrating the power of MOC as a strategic tool for the construction of enantiomerically pure complex molecules from simple chiral precursors. d-nb.infoacs.org

Stereoselective Domino Semipinacol-Schmidt Reactions

A concise and effective approach for the diastereoselective synthesis of the azatricyclic core of lepadiformine analogues has been developed utilizing a stereoselective domino semipinacol-Schmidt reaction. researchgate.netresearchgate.net This key step involves the treatment of oxaspiropentane-azide derivatives with a Lewis acid, such as titanium tetrachloride (TiCl4), to induce a stereoselective domino cyclization. researchgate.netresearchgate.net This process furnishes the angularly fused azatricyclic core in very good yields. researchgate.net The synthetic utility of this domino reaction has been demonstrated in the diastereoselective synthesis of (+)-7a-epi-Lepadiformine C. researchgate.netresearchgate.net Furthermore, the azatricyclic core of (−)-7a-epi-lepadiformine A has also been constructed in a stepwise manner through an intramolecular Schmidt reaction of an azido-spirocyclobutanone intermediate. researchgate.net

Table 1: Key Features of the Domino Semipinacol-Schmidt Reaction

FeatureDescription
Key Reaction Stereoselective Domino Semipinacol-Schmidt Reaction
Starting Material Oxaspiropentane-azide derivatives
Key Reagent Titanium tetrachloride (TiCl4)
Product Angularly fused azatricyclic core
Application Diastereoselective synthesis of (+)-7a-epi-Lepadiformine C

Mercury(II) Triflate-Catalyzed Cycloisomerization Reactions

Table 2: Overview of Hg(OTf)₂-Catalyzed Cycloisomerization

FeatureDescription
Key Reaction Mercury(II) Triflate-Catalyzed Cycloisomerization
Catalyst Mercury(II) triflate (Hg(OTf)₂)
Substrate Functionalized linear amino ynone
Product 1-Azaspiro[4.5]decane framework
Application Total syntheses of (−)-lepadiformines A, B, and C

Intramolecular N-Acyliminium Ion Spirocyclization Strategies

Table 3: N-Acyliminium Ion Spirocyclization Highlights

FeatureDescription
Key Reaction Intramolecular N-Acyliminium Ion Spirocyclization
Nucleophiles Allylsilane, Conjugated diene
Key Intermediate N-acyliminium ion
Outcome Construction of the A/C spirocyclic ring system
Significance Led to the structural revision and establishment of absolute stereochemistry of lepadiformine

Aza-[3+3] Annulation Approaches

A unified strategy for the synthesis of the tricyclic core of lepadiformine and related alkaloids is the stereoselective intramolecular aza-[3+3] annulation. clockss.orgresearchgate.net This approach has been utilized in the syntheses of putative lepadiformine and its epimers. clockss.org The reaction involves the cyclization of a vinylogous amide tethered to a vinyl iminium ion. clockss.org For instance, an intramolecular aza-[3+3] annulation of an iminium salt intermediate, generated in situ from an enal, proceeded smoothly in toluene (B28343) with piperidinium (B107235) acetate (B1210297) to yield the desired aza-tetracycle as the major product. clockss.org This method provides a convergent route to the complex core structure of these marine alkaloids. ub.edupublish.csiro.au

Table 4: Aza-[3+3] Annulation Reaction Details

FeatureDescription
Key Reaction Intramolecular Aza-[3+3] Annulation
Reactants Vinylogous amide tethered to a vinyl iminium ion
Conditions Toluene, piperidinium acetate, 150 °C
Product Aza-tetracyclic or aza-tricyclic core
Application Synthesis of putative lepadiformine and epi-lepadiformines

Grignard/N-Acylpyridinium Salt Reactions

An original approach to access the tricyclic framework of lepadiformine-type alkaloids involves a Grignard/N-acylpyridinium salt reaction. colab.wsacs.orgfigshare.com This key carbon-carbon bond-forming step, using a 4-methoxytetrahydroquinoline derivative, was employed to establish the desired absolute stereochemistry at the C2 position of the target alkaloid. colab.wsacs.org This synthesis also featured an allylation reaction with an N-acyliminium ion to set the C10 quaternary stereocenter. colab.wsfigshare.com While this particular route did not yield the correct C10 stereochemistry, it demonstrated an efficient 11-step method to construct analogues with the lepadiformine ring system. colab.wsacs.org

Table 5: Grignard/N-Acylpyridinium Salt Reaction Summary

FeatureDescription
Key Reaction Grignard/N-Acylpyridinium Salt Reaction
Substrate 4-Methoxytetrahydroquinoline derivative
Reagent Grignard reagent
Purpose Establishment of C2 stereochemistry
Outcome Access to the tricyclic framework of lepadiformine analogues

Radical Translocation-Cyclization Methodologies

Radical-based strategies have also been successfully applied to the synthesis of the lepadiformine core. vulcanchem.com One such approach involves a radical translocation-cyclization reaction. acs.orgntu.edu.sg This methodology features the generation of a radical at a remote position, followed by a 1,5-radical translocation to form a more stable nitrogen-substituted radical. vulcanchem.com Subsequent cyclization constructs the azaspirocyclic core. vulcanchem.com A total synthesis of (±)-lepadiformine A was achieved by constructing the 1-azaspiro[4.5]decane skeleton through a sequential radical translocation-cyclization reaction. researchgate.net Another total synthesis of (−)-lepadiformine A utilized a highly diastereoselective radical translocation–cyclization of a γ-lactam derivative bearing a chiral butenolide moiety. acs.org

Table 6: Radical Translocation-Cyclization Process

FeatureDescription
Key Reaction Radical Translocation-Cyclization
Process Remote radical generation, 1,5-radical translocation, cyclization
Intermediate Nitrogen-substituted radical
Product Azaspirocyclic core
Application Total synthesis of (±)- and (−)-lepadiformine A

Cross-Metathesis and Cationic Aza-Spirocyclization

A powerful and flexible approach to the tricyclic marine alkaloids, including a formal synthesis of (−)-lepadiformine A, combines cross-metathesis and cationic aza-spirocyclization. acs.orgnih.gov A cross-metathesis protocol was developed to access highly hindered trisubstituted α-branched olefins. acs.orgnih.govresearchgate.net These complex olefins, when subjected to a cationic aza-spirocyclization reaction, generate the core architecture of alkaloids like lepadiformine. acs.orgnih.gov This tandem methodology allows for the rapid construction of advanced intermediates in good chemical yields and diastereoselectivity from relatively simple starting materials, facilitating a short asymmetric synthesis of these complex molecular structures. acs.org

Table 7: Cross-Metathesis and Cationic Aza-Spirocyclization Synopsis

FeatureDescription
Key Reactions Cross-Metathesis, Cationic Aza-Spirocyclization
Intermediate Highly hindered trisubstituted α-branched olefins
Outcome Rapid construction of the spirocyclic core
Application Formal synthesis of (−)-lepadiformine A

Diastereoselective and Enantioselective Synthesis for Stereocontrol

The intricate three-dimensional architecture of this compound, characterized by multiple stereocenters, necessitates synthetic strategies that afford a high degree of stereocontrol. Researchers have successfully developed both diastereoselective and enantioselective methodologies to address this challenge, ensuring the precise arrangement of atoms in the final molecule.

A notable strategy for achieving diastereoselectivity involves the spirocyclization of N-protected α-amino nitriles. nih.gov This method facilitates the creation of the fully substituted spiro-carbon center, a key structural feature of this compound. One approach begins with an optically pure alcohol, which is elaborated into a dibromide. nih.gov Alkylation of an amino nitrile with this dibromide, followed by a highly stereoselective reductive lithiation and cyclization, establishes the crucial carbon-carbon bonds at the most sterically congested position late in the synthesis. nih.gov The spirocyclizations of the nitrile precursors have been shown to be highly stereoselective, with the heteroatom preferentially adopting an equatorial position. nih.gov Another diastereocontrolled formal synthesis of (±)-Lepadiformine C has been reported, which features the base-mediated intramolecular cyclization of a sterically well-defined α-aminonitrile to construct the spiral quaternary center of the tricyclic framework. acs.org

Enantioselective synthesis, which selectively produces one of two enantiomers, has been achieved using various innovative approaches. One such synthesis of (+)-Lepadiformine C employs D-proline as the sole source of chirality. nih.govacs.org This strategy's key step is an intramolecular Michael addition that proceeds with a high degree of chirality preservation and complete diastereoselectivity, operating on the principle of "memory of chirality" without the need for an external chiral auxiliary. nih.govacs.org

Another powerful enantioselective method utilizes the reductive cyclization of N-Boc α-amino nitriles. nih.govnih.gov In this approach, N-Boc α-amino nitriles are deprotonated and then alkylated with enantiomerically pure dibromides to form the first ring. nih.gov Subsequent manipulation introduces a leaving group, and a reductive lithiation followed by an intramolecular alkylation forms the second ring with high stereoselectivity. nih.gov The final ring is then formed by the intramolecular displacement of a mesylate by the deprotected amine. nih.gov This strategy has proven effective in the enantiomerically pure synthesis of this compound. nih.gov

Furthermore, a mercury(II) triflate (Hg(OTf)₂) catalyzed cycloisomerization reaction has been developed for the enantioselective total synthesis of lepadiformine marine alkaloids. researchgate.net This reaction facilitates the construction of the 1-azaspiro[4.5]decane framework, which corresponds to the AC ring system of this compound, from functionalized linear substrates. researchgate.net The establishment of the absolute configuration of (+)-Lepadiformine C through the enantioselective synthesis of both enantiomers has revealed an interesting biological aspect: its core is enantiomeric to its co-metabolites, lepadiformines A and B, suggesting an enantiodivergent biosynthetic pathway within the source organism, Clavelina moluccensis. researchgate.net

The following table summarizes key features of selected stereoselective synthetic strategies for this compound.

Strategy Key Reaction Chiral Source/Control Outcome Reference(s)
Diastereoselective SpirocyclizationReductive lithiation and cyclization of an α-amino nitrileOptically pure starting materialsDiastereocontrolled synthesis of (±)-Lepadiformine C nih.govacs.org
Enantioselective Michael AdditionIntramolecular Michael addition of a proline-amideD-proline ("memory of chirality")Asymmetric synthesis of (+)-Lepadiformine C nih.govacs.org
Enantioselective Reductive CyclizationReductive lithiation and intramolecular alkylation of an N-Boc α-amino nitrileEnantiomerically pure dibromidesEnantiomerically pure this compound nih.govnih.gov
Enantioselective CycloisomerizationHg(OTf)₂-catalyzed cycloisomerizationNot specifiedEnantioselective synthesis of lepadiformine alkaloids researchgate.net

Synthetic Routes to this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. These synthetic efforts often involve strategic modifications to the core structure, particularly in altering the stereochemistry at key positions.

A divergent synthesis of 2-epi-Lepadiformine C has been accomplished, stemming from a synthetic route originally aimed at this compound itself. acs.org This synthesis highlights how unexpected stereochemical outcomes can be leveraged to produce valuable analogues. The approach relies on the diastereocontrolled synthesis of an N-acetyl-8a-cyanodecahydroquinoline framework. acs.org During the synthesis, an unexpected pair of consecutive epimerizations at two adjacent stereocenters was observed. acs.org This discovery was successfully applied to the total synthesis of 2-epi-Lepadiformine C. acs.org

The modulation of stereochemistry through epimerization has been a key element in the synthesis of this compound analogues. A notable example is the observation of a double consecutive epimerization. acs.org Through a series of deuterium-labeling-controlled experiments, the mechanism of this epimerization was elucidated. acs.org This deep mechanistic understanding allows for the deliberate manipulation of stereocenters, providing access to diastereomers that would be difficult to obtain otherwise. This strategic use of epimerization represents a powerful tool for generating stereochemical diversity within the lepadiformine scaffold.

Another approach to access stereochemical analogues is demonstrated by the diastereoselective synthesis of (+)-7a-epi-Lepadiformine C. This was achieved using a stereoselective domino semipinacol-Schmidt reaction as the key step. researchgate.netresearchgate.net This reaction, conducted in the presence of TiCl₄, facilitates the stereoselective domino cyclization of oxaspiropentane-azide derivatives to furnish the angularly fused azatricyclic core of the epi-lepadiformine structure in good yields. researchgate.net

The table below outlines the synthetic strategies for key analogues of this compound.

Analogue Key Synthetic Strategy Notable Features Reference(s)
2-epi-Lepadiformine CDivergent synthesis from a this compound routeUtilizes an unexpected double consecutive epimerization acs.org
(+)-7a-epi-Lepadiformine CStereoselective domino semipinacol-Schmidt reactionEmploys TiCl₄-mediated cyclization of an oxaspiropentane-azide derivative researchgate.netresearchgate.net

Biological Activities and Molecular Mechanisms of Lepadiformine C

Modulation of Ion Channels and Receptors

Inhibition of Cardiac Inward Rectifying K+ Channels (IK1)

Lepadiformine (B1252025) C has been studied for its effects on cardiac ion channels, specifically the inward rectifying potassium (K+) channels, which are crucial for maintaining the resting membrane potential in cardiomyocytes. The current carried by these channels is known as IK1. Research conducted on frog atrial myocytes using the patch-clamp technique revealed that Lepadiformine C has a markedly decreased inhibitory effect on IK1 channels compared to its analogues, Lepadiformine A and Lepadiformine B. While Lepadiformine A is a potent blocker of these channels, the structural differences in this compound lead to poor inhibition activity. nih.govresearchgate.net This indicates that while the lepadiformine scaffold interacts with the channel, specific structural features absent in this compound are critical for potent blockade.

Proposed Receptor Site Occupancy and Voltage Dependence

The blockade of IK1 channels by the lepadiformine family of alkaloids is voltage-dependent. nih.gov Studies on the more potent analogue, Lepadiformine A, suggest that it occupies a receptor site located approximately two-thirds of the way through the membrane's electrical field from the outside. nih.gov The affinity of the molecule for this receptor site, believed to be near or inside the IK1 pore, is influenced by specific structural elements. The oxygenated side chain at the C2 position, present in Lepadiformine A and B but absent in C, is implicated in the affinity of the molecule for the receptor. The deletion of this chain in this compound is a key reason for its significantly reduced inhibitory effect on the IK1 channel. nih.gov This suggests that the interaction at this specific site within the channel pore is substantially weakened without this functional group.

In Vitro Cellular Effects in Research Models

Cytotoxicity against Specific Cell Lines

The lepadiformine class of marine alkaloids has been noted for exhibiting moderate cytotoxicity against several tumor cell lines. researchgate.netomu.ac.jp Specific evaluations of synthesized this compound hydrochloride salt have been performed to determine its cytotoxic activities. The compound was tested against a panel of human cancer cell lines, demonstrating its potential as an antiproliferative agent.

Table 1: Cell Lines Used in Cytotoxicity Assays of this compound

Cell Line Cell Type
P388 Murine Leukemia
HT-29 Human Colon Adenocarcinoma
HeLa Human Cervical Adenocarcinoma

Data derived from studies on synthesized lepadiformine hydrochloride salts.

While these studies confirm that this compound has been evaluated against these specific cell lines, the precise IC50 values from these assays are not detailed in the available abstracts.

Investigations into Potential Interactions with Enzymes or Biological Targets

Beyond the well-documented interaction with cardiac IK1 channels, specific molecular targets for this compound have not been extensively characterized in the scientific literature. Broader studies on related marine alkaloids suggest that their cytotoxic effects could potentially be attributed to covalent interactions with DNA. However, direct evidence of this compound engaging in such a mechanism or interacting with specific enzymes is not yet established. This remains an area requiring further investigation to fully understand its biological activity profile.

Structure-Activity Relationship (SAR) Studies on this compound and Analogues

Structure-activity relationship studies, comparing this compound with its analogues Lepadiformine A and B, have provided significant insights into the molecular features required for biological activity, particularly for the inhibition of IK1 channels. nih.govresearchgate.net

Two key structural modifications differentiate this compound from its more potent counterparts and are crucial for its reduced activity:

Absence of an Oxygenated Side Chain at C2: this compound lacks the oxygenated side chain at the C2 position that is present in Lepadiformine A and B. This feature is directly implicated in the affinity of the molecule for its receptor site within the ion channel pore. nih.gov Its absence markedly decreases the inhibitory effect. nih.gov

Aliphatic Chain at C13: While the length of the aliphatic chain at position C13 is known to be involved in the degree of IK1 blockage (with the longer n-hexyl group of Lepadiformine A conferring more potency than the n-butyl group of Lepadiformine B), this compound shares the same n-butyl group as Lepadiformine B. nih.govresearchgate.net However, the critical difference remains the lack of the C2 side chain, which appears to be the dominant factor in its poor inhibitory activity. researchgate.net

These findings collectively suggest that while the core tricyclic structure is necessary, the substituent at the C2 position is a primary determinant of the affinity and potent inhibitory action on cardiac IK1 channels. nih.govresearchgate.net

Role of C-13 Aliphatic Chain Length in IK1 Blockage

The aliphatic chain at the C-13 position is a key determinant in the degree of blockage of the inward-rectifier potassium (IK1) channel. This compound is characterized by the absence of a hydroxymethyl group at this position, which is present in Lepadiformine B. This structural difference has a profound impact on its ability to inhibit the IK1 channel. The presence and nature of the substituent at C-13 are directly involved in the extent of the channel blockage.

Comparative Analysis of Lepadiformine A, B, and C in Biological Assays

Comparative studies of Lepadiformine A, B, and C have been instrumental in elucidating the structure-activity relationships within this alkaloid family. A significant area of investigation has been their differential effects on the cardiac inward rectifier K+ channel. Lepadiformine A, which has an n-hexyl group at the C-2 position, is a more potent inhibitor of this channel than Lepadiformine B, which has a shorter n-butyl group at the same position. nih.gov In contrast, this compound exhibits poor inhibitory activity against the IK1 channel. nih.gov This suggests that both the length of the alkyl chain at C-2 and the presence of a hydroxymethyl group at C-13 are critical for effective channel blockage. nih.gov

While all lepadiformine alkaloids have been noted to exhibit moderate cytotoxicity against various tumor cell lines, specific comparative data for this compound is still emerging. nih.gov

Inhibition of Cardiac Inward Rectifier K+ Channel (IK1)
CompoundC-2 Side ChainC-13 SubstituentIK1 Inhibition Activity
Lepadiformine An-hexyl-CH₂OHPotent
Lepadiformine Bn-butyl-CH₂OHModerate
This compoundn-butyl-HPoor

Structural Requirements for Modulating Specific Biological Responses

The modulation of specific biological responses by lepadiformine alkaloids is dictated by a combination of structural features. The core tricyclic scaffold provides the necessary framework for interaction with biological macromolecules. The stereochemistry of the molecule is also crucial for its activity.

Key structural requirements for the biological activity of lepadiformines include:

The Tricyclic Core: The rigid, three-dimensional structure of the perhydropyrido[2,1-j]quinoline core is essential for orienting the functional groups in the correct spatial arrangement for receptor binding.

C-2 Side Chain: The length and functionality of the alkyl chain at the C-2 position significantly influence the potency of biological effects, such as IK1 channel inhibition. Longer chains, as seen in Lepadiformine A, appear to enhance this inhibitory activity.

C-13 Substituent: The presence or absence of a hydroxymethyl group at the C-13 position is a critical determinant of activity. The absence of this group in this compound leads to a marked decrease in its ability to block the IK1 channel. nih.gov

Further research is necessary to fully elucidate the complete structure-activity relationship profile of this compound and to explore its potential in other therapeutic areas.

Advanced Analytical Methodologies for Lepadiformine C Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is indispensable for probing the molecular structure of Lepadiformine (B1252025) C. By interacting with the molecule using various forms of electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms, the molecular formula, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitution and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the complete carbon skeleton and relative stereochemistry of Lepadiformine C. biomedpharmajournal.orgneptjournal.com Through a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, scientists can piece together the complex tricyclic framework.

The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. neptjournal.com In the total synthesis of this compound, NMR data of the synthetic product is compared to that of the natural compound to confirm a successful synthesis. biomedpharmajournal.org For instance, the hydrochloride salt of synthetic this compound displays spectroscopic data identical to that reported for the natural product. biomedpharmajournal.org

Detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments further allows for the determination of the molecule's conformation, such as the boat conformation of the B-ring, which is adopted to minimize steric strain from the alkyl side chain. neptjournal.com

Below is a table of representative NMR data reported for a synthetic precursor to this compound, which highlights the precision of this technique. biomedpharmajournal.org

¹H NMR Data (500 MHz, CDCl₃)¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)DescriptionChemical Shift (δ, ppm)Description
4.47td, J = 6.3, 2.1 Hz, 1H77.4CH
2.38d, J = 2.0 Hz, 1H60.2CH
1.73–1.68m, 2H49.5CH₂
1.48m, 2H35.8CH₂
1.34–1.29m, 6H31.9CH₂
1.18–1.07m, 21H29.7CH₂

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a critical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula. biomedpharmajournal.org This technique was instrumental in establishing the constitution of this compound, distinguishing it from other members of its alkaloid family. neptjournal.com

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. The way the molecule breaks apart upon ionization helps researchers deduce the connectivity of its atoms and confirm the placement of heteroatoms like nitrogen. biomedpharmajournal.org For example, in the analysis of related alkaloids, a mass fragment ion at m/z 208 was observed, corresponding to the cleavage of a specific alkyl side chain, which helped differentiate it from Lepadiformine. researchgate.net Electron Ionization Mass Spectrometry (EIMS) is one of the methods used to generate these informative spectra. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. Each type of bond (e.g., C-H, N-H, C-N) vibrates at a characteristic frequency, resulting in a unique absorption spectrum. The IR spectrum of synthetic this compound was found to match that of the natural product, confirming the presence of the same functional groups. biomedpharmajournal.org

Key absorptions in the IR spectrum for related synthetic intermediates include:

3313 cm⁻¹: Corresponding to N-H or O-H stretching vibrations.

2943, 2868 cm⁻¹: Corresponding to C-H stretching vibrations of alkyl groups. biomedpharmajournal.org

While closely related to IR, Raman spectroscopy, which measures the inelastic scattering of light, can also provide information on functional groups. However, specific applications of Raman spectroscopy for the characterization of this compound are not prominently featured in the primary literature.

Chromatographic Methods for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For this compound, these methods are vital for isolating the pure compound from natural extracts or complex synthetic reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the analytical power of mass spectrometry. mdpi.com GC-MS is exceptionally useful for identifying individual components within a complex mixture, such as a crude extract from a marine organism. biomedpharmajournal.orgbiomedpharmajournal.org While specific GC-MS studies focusing solely on this compound are not extensively documented, the technique is widely applied in the analysis of other alkaloid families. nih.govnotulaebotanicae.roijpsr.info

In the context of this compound, GC-MS could be used to analyze extracts from the tunicate Clavelina moluccensis to create a chemical profile and identify known and potentially new alkaloids. neptjournal.com Given the complexity and low volatility of some alkaloids, a derivatization step to create a more volatile analogue may sometimes be required before GC-MS analysis. nih.gov The mass spectrometer component then provides structural information on each separated compound, allowing for its identification by comparing the resulting spectrum to libraries of known compounds. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential tool for the purification and analysis of this compound. researchgate.net This technique is particularly well-suited for compounds that are not sufficiently volatile for gas chromatography. In the isolation of this compound and its analogues from marine ascidians, reversed-phase HPLC is a key purification step following initial column chromatography. researchgate.net

HPLC is also crucial during multi-step total syntheses of this compound. It is used to separate stereoisomers, which often have very similar physical properties, and to purify the final product from any remaining starting materials or byproducts. neptjournal.com The high resolution of HPLC allows for the isolation of highly pure material, which is necessary for accurate biological testing and spectroscopic characterization. Furthermore, chiral HPLC analysis has been used to compare synthetic enantiomers of lepadiformine with the natural product, which was instrumental in determining the absolute configuration of the natural alkaloid.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org For complex stereochemical structures like the marine alkaloid this compound, this technique is invaluable for the unambiguous assignment of relative and absolute configurations. The total synthesis of this compound and its analogues has frequently relied on X-ray analysis of key intermediates or derivatives to confirm the stereochemistry at multiple chiral centers, including the critical spirocyclic quaternary carbon.

While a crystal structure for the final this compound hydrochloride salt has not been detailed in available literature, several studies on its total synthesis have successfully employed X-ray crystallography to verify the structure of crucial precursors. For instance, in the stereoselective synthesis of (+)-Lepadiformine C, an advanced crystalline alcohol intermediate had its relative configuration unequivocally confirmed by single-crystal X-ray analysis. nih.gov This step was vital to ensure the correct stereochemical pathway was being followed before proceeding with the final ring closure.

Furthermore, a comprehensive study on the diastereocontrolled formal synthesis of lepadiformines A, B, and C provided extensive crystallographic data for a series of synthetic intermediates and derivatives. acs.org These analyses were instrumental in understanding unexpected epimerization events and confirming the structure of the N-acetyl-8a-cyanodecahydroquinoline frameworks, which form the core of the lepadiformine alkaloids. acs.org The availability of Crystallographic Information Files (CIF) from such studies offers detailed insight into bond lengths, angles, and the conformational arrangement of the tricyclic system. acs.orgacs.org

This reliance on crystallographic analysis of intermediates underscores its essential role in modern natural product synthesis. It provides the ultimate proof of structure that guides synthetic strategy and confirms the identity of the synthesized molecule by correlating it with the stereochemistry of the natural product. researchgate.net

Table 1: Published X-ray Crystallography Data for this compound Precursors and Derivatives This table summarizes the types of compounds related to this compound synthesis for which X-ray crystallographic data have been reported.

Compound TypePurpose of AnalysisAvailable DataReference
Crystalline Alcohol IntermediateConfirmation of relative stereochemistry of stereogenic centers during synthesis of (+)-Lepadiformine C.ORTEP Diagram, Confirmation of structure nih.gov
Tricyclic Core PrecursorsElucidation of stereochemistry for key intermediates in the formal synthesis of this compound.ORTEP Diagrams, Crystal data and structure refinement acs.org
N-Acyliminium Ion Spirocyclization ProductEstablishment of structure and conformation of the spirocyclic core.X-ray crystallography data researchgate.net
Lactam IntermediateConfirmation of relative stereochemistry of the cis-azadecalin ring system.Crystal structure confirmation nih.gov
Various Synthetic IntermediatesConfirmation of stereochemistry and structural verification at multiple stages of synthesis.Crystallographic Information Files (CIF) acs.orgacs.org

Derivatization Strategies for Enhanced Analytical Detection and Separation

The analytical detection and quantification of this compound, particularly in complex biological matrices or during low-concentration synthetic monitoring, can present challenges. The molecule lacks a strong native chromophore, which results in poor sensitivity when using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection. veeprho.comiyte.edu.tr To overcome this limitation, chemical derivatization can be employed as a pre-column strategy to introduce a moiety that enhances detector response. sci-hub.sepsu.edu While no specific derivatization protocols for this compound have been published, strategies applicable to its functional groups, primarily the tertiary amine, are well-established for other alkaloids. sci-hub.sehelsinki.fi

The primary target for derivatization on the this compound structure is the tertiary amine within the azaspirocyclic core. Introducing a fluorescent tag (a fluorophore) or a strongly UV-absorbing tag (a chromophore) can significantly improve the limits of detection and quantification. sci-hub.seresearchgate.net

Potential Derivatization Approaches:

Fluorescent Labeling: A common and highly sensitive method involves reacting the amine with a fluorescent labeling agent. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary, secondary, and even some tertiary amines to yield intensely fluorescent derivatives. nih.govnih.govijcce.ac.ir The resulting dansylated this compound could then be readily detected using an HPLC system equipped with a fluorescence detector (FLD), offering substantially higher sensitivity than UV detection. The reaction typically proceeds in a buffered aqueous solution or aprotic solvent. nih.govijcce.ac.ir

Chromophoric Labeling: To enhance UV detection, a reagent that attaches a potent chromophore to the analyte can be used. Halogenated nitroaromatic compounds, such as 2-nitro-4-trifluoromethylfluorobenzene, are effective derivatizing agents for amines. google.com They react to form a product with strong absorption at a longer wavelength (e.g., 350-450 nm), shifting the detection away from the noisy, low-UV region where many endogenous compounds interfere. google.com

These derivatization reactions not only improve sensitivity but can also alter the chromatographic properties of the analyte, potentially improving separation from interfering compounds in complex mixtures. psu.edu The choice of reagent depends on the available instrumentation (HPLC-FLD vs. HPLC-UV/DAD) and the specific requirements for sensitivity and selectivity in the analysis.

Table 2: Potential Pre-Column Derivatization Reagents for this compound Analysis This table outlines potential derivatization agents that could be applied to this compound based on its chemical structure and general analytical strategies for alkaloids.

Derivatization ReagentTarget Functional GroupPurposeDetection MethodReference
Dansyl chloride (DNS-Cl)Tertiary AmineIntroduces a highly fluorescent naphthenesulfonyl group.HPLC with Fluorescence Detection (FLD) nih.govnih.govijcce.ac.ir
2-Nitro-4-trifluoromethylfluorobenzeneTertiary AmineAttaches a strongly UV-absorbing nitroaromatic group.HPLC with UV/Diode-Array Detection (DAD) google.com
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Tertiary AmineAdds a fluorescent fluorenylmethoxycarbonyl group.HPLC with Fluorescence Detection (FLD) helsinki.fi
Benzoyl chlorideTertiary AmineIntroduces a benzoyl chromophore for enhanced UV absorption.HPLC with UV/Diode-Array Detection (DAD) helsinki.fi

Future Directions and Research Perspectives on Lepadiformine C

Development of Novel and More Efficient Synthetic Pathways

Lead Researcher/GroupKey StrategyStep Count (Overall)Overall YieldKey Features
Chiou, et al.Dieckmann-type condensation129%Scalable and operationally simple reactions. nih.gov
Renaud, et al.Radical Carboazidation1015%Efficient creation of the C10 quaternary center. acs.org
Kim, et al.Asymmetric Michael AdditionN/AN/AUses D-proline with "memory of chirality". nih.govresearchgate.net
Rychnovsky, et al.Reductive CyclizationN/AN/AConvergent strategy using N-Boc α-amino nitriles. nih.gov
Nagata, et al.Hg(OTf)2-Catalyzed CycloisomerizationN/AN/AEnantioselective synthesis of multiple lepadiformine (B1252025) alkaloids. nih.gov

Future synthetic endeavors will increasingly incorporate the principles of green chemistry to minimize environmental impact. This involves designing pathways that improve atom economy, utilize less hazardous solvents and reagents, and reduce energy consumption. For Lepadiformine C, this could involve developing one-pot or tandem reactions that combine several transformations into a single procedure, thereby reducing the number of isolation and purification steps. nih.gov The use of catalytic rather than stoichiometric reagents, particularly for oxidation and reduction steps, and the exploration of alternative energy sources like electrochemistry or photochemistry could further enhance the sustainability of the synthesis.

The integration of biocatalysis offers a powerful strategy for improving the synthesis of complex chiral molecules like this compound. Enzymes operate under mild conditions and can exhibit exquisite levels of stereoselectivity, potentially simplifying the intricate steps required to set the multiple stereocenters of the molecule. Future research could explore the use of enzymes such as ketoreductases for the stereoselective reduction of ketone intermediates or transaminases for the asymmetric installation of amine functionalities. A chemoenzymatic approach, combining the strengths of traditional organic synthesis with the selectivity of biocatalysis, could lead to significantly more efficient and enantiopure syntheses of this compound and its analogues.

Exploration of Biosynthetic Pathways and Precursors

Despite the extensive efforts directed at the chemical synthesis of lepadiformine alkaloids, their biosynthetic pathway in marine tunicates remains unelucidated. Understanding how the producing organisms, such as Clavelina moluccensis, construct this complex scaffold is a significant frontier for future research. nih.gov Investigations in this area would likely involve genomic and transcriptomic analysis of the source organism to identify potential gene clusters encoding biosynthetic enzymes. Elucidating this pathway would not only provide fundamental insights into natural product biosynthesis but could also enable biotechnological production of the lepadiformine core through metabolic engineering. Unraveling nature's strategy, which may involve enzymes like oxidases, reductases, and cyclases to assemble the tricyclic system from simpler precursors, could inspire novel synthetic strategies. biorxiv.org

Advanced Mechanistic Studies on Molecular Targets and Pathways

Lepadiformine alkaloids are known to exhibit moderate cytotoxicity against various tumor cell lines and to possess cardiovascular effects. nih.govresearchgate.net However, the precise molecular mechanisms underlying these activities, particularly for this compound, require deeper investigation. Studies have shown that Lepadiformine A and B are inhibitors of the cardiac inward rectifier K+ (Kir) channel, a key component in maintaining cardiac muscle potential. vliz.be In contrast, this compound demonstrates poor activity against this specific channel, suggesting that its biological effects may proceed through different pathways or targets. nih.gov Future mechanistic studies should aim to identify the specific cellular targets of this compound responsible for its cytotoxicity. This could involve techniques such as thermal proteome profiling or chemical proteomics to pull down binding partners. Furthermore, investigating its effects on cellular processes, such as the cell cycle, apoptosis, and DNA integrity, could clarify its mechanism of action, especially in light of related alkaloids like fasicularin, which are suspected to act as DNA-damaging agents. mdpi.com

Design and Synthesis of Chemically Diverse Analogues for SAR Expansion

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a natural product scaffold. Initial studies comparing Lepadiformine A, B, and C have already provided valuable insights. The differential activity of these compounds against the Kir channel indicates that the length of the C2 alkyl side chain and the presence or absence of the C13 hydroxymethyl group are critical determinants of biological activity. nih.gov this compound, which has a C2-n-butyl group like Lepadiformine B but lacks the C13 hydroxymethyl group, shows diminished activity on this ion channel. nih.gov

Future research should focus on the systematic design and synthesis of a broader range of analogues to expand the SAR. This could involve:

Modification of the C2 side chain: Introducing variations in length, branching, and functionality to probe the binding pocket of potential targets.

Alteration of stereochemistry: Synthesizing diastereomers of the natural product to understand the spatial requirements for bioactivity. figshare.com

Functionalization of the tricyclic core: Adding substituents to the decahydroquinoline (B1201275) rings to explore new interactions with biological targets.

The synthesis of such analogues will be essential for identifying the key pharmacophore within the lepadiformine scaffold and for developing derivatives with improved potency and selectivity. nih.gov

CompoundC2 Side ChainC13 GroupActivity on Cardiac Kir Channel
Lepadiformine An-Hexyl-CH₂OHModerate Inhibition nih.gov
Lepadiformine Bn-Butyl-CH₂OHModerate Inhibition nih.gov
This compoundn-Butyl-HPoor Inhibition nih.gov

Utilization of this compound Scaffolds in Chemical Library Development

The rigid, complex, and three-dimensional structure of the this compound core makes it an exceptionally attractive scaffold for the development of chemical libraries for drug discovery. nih.gov Natural product scaffolds are rich in sp³-hybridized carbons and stereocenters, occupying regions of chemical space that are often underrepresented in typical commercial screening collections. By using the lepadiformine tricyclic system as a starting point, diversity-oriented synthesis (DOS) strategies can be employed to generate a library of novel compounds. mskcc.org This involves appending a variety of building blocks to different functionalizable points on the scaffold, thereby creating a collection of molecules with diverse spatial arrangements and functionalities. rsc.org Such libraries, based on a privileged natural product architecture, could be screened against a wide range of biological targets to identify novel probes and potential therapeutic leads for various diseases. mskcc.orgrsc.org

Q & A

Q. What are the key synthetic strategies for constructing the tricyclic core of lepadiformine C?

The tricyclic core of this compound has been synthesized using tandem Prins/Schmidt reactions, which combine Prins cyclization and intramolecular Schmidt rearrangement under Lewis acid catalysis. This method efficiently assembles the bicyclic lactam framework with stereochemical control. Alternative approaches include diastereoselective spirocyclization to establish the fully substituted carbon centers and retro-aldol/alkylation sequences for ring formation . Critical steps involve optimizing reaction conditions (e.g., BF₃·OEt₂ for Prins cyclization) to achieve high stereoselectivity and yield.

Q. How is the stereochemistry of this compound validated during synthesis?

Stereochemical validation relies on NMR analysis (particularly 1H^1H- and 13C^{13}C-NMR), X-ray crystallography of intermediates, and comparison of optical rotation values with natural isolates. For example, synthetic this compound hydrochloride exhibited an optical rotation of 11-11^\circ, conflicting with the natural isolate’s +11+11^\circ, prompting re-evaluation of intermediate configurations and reaction pathways .

Q. What role do N-Boc α-amino nitriles play in this compound synthesis?

N-Boc α-amino nitriles act as trianion synthons, enabling stereoselective alkylation and cyclization. These reagents facilitate the formation of spiro-pyrrolidine moieties through reductive cyclization, a key step in constructing the complex polycyclic architecture. Their use ensures configurational retention during radical-mediated cyclization, as demonstrated in Matthe et al.’s total synthesis .

Advanced Research Questions

Q. How do contradictions in optical rotation data between synthetic and natural this compound arise, and how are they resolved?

Discrepancies in optical rotations (e.g., synthetic: 11-11^\circ vs. natural: +11+11^\circ) may stem from differences in salt forms (free base vs. hydrochloride) or enantiomeric misassignment. Resolution involves comparative analysis of synthetic intermediates (e.g., lepadiformine B derivatives) and validation via chiral HPLC or Mosher ester analysis. Matthe et al. attributed the inversion to protonation state differences rather than enantiomeric synthesis errors .

Q. What mechanistic insights explain the stereoselectivity of reductive cyclization in this compound synthesis?

Reductive cyclization proceeds via a radical intermediate stabilized by nitrogen lone-pair interactions, creating a stereochemically constrained environment. The SEi (single-electron transfer) pathway governs alkyl-lithium formation, favoring retention of configuration. Computational studies or isotopic labeling could further elucidate the role of solvent and Lewis acids in stereocontrol .

Q. How do structural modifications (e.g., truncated side chains) impact this compound’s bioactivity?

Truncation of the C-2 hydroxymethyl group in lepadiformine analogs reduces activity against inward-rectifier K+^+ channels, as shown in electrophysiological assays. Structure-activity relationship (SAR) studies require systematic variation of side-chain length, stereochemistry, and functional groups, followed by patch-clamp or fluorescence-based ion flux assays .

Q. What are the limitations of current synthetic routes to this compound, and how can they be addressed?

Key limitations include low yields in spirocyclization steps (40%\leq 40\%) and scalability issues with radical intermediates. Improvements may involve:

  • Catalyst optimization : Screening chiral ligands for asymmetric Prins cyclization.
  • Flow chemistry : Enhancing reaction control in radical-mediated steps.
  • Protecting group strategies : Minimizing Boc-deprotection side reactions .

Methodological Guidance

Q. How should researchers design experiments to resolve conflicting NMR assignments in lepadiformine derivatives?

  • Perform 1H^1H-1H^1H COSY and NOESY to establish vicinal coupling and spatial proximities.
  • Compare synthetic intermediates with authentic samples via 13C^{13}C-NMR chemical shift databases.
  • Use X-ray crystallography for unambiguous stereochemical determination .

Q. What statistical methods are appropriate for analyzing synthetic yield variability across reaction conditions?

Apply multivariate regression to correlate yield with parameters (temperature, catalyst loading, solvent polarity). Use ANOVA to assess significance, and design-of-experiments (DoE) frameworks (e.g., Box-Behnken) for optimization .

Q. How can researchers validate the biological relevance of this compound analogs without commercial assays?

  • In-house electrophysiology : Use Xenopus oocytes or HEK293 cells expressing target ion channels.
  • Molecular docking : Predict binding affinity to K+^+ channel homology models.
  • Metabolic stability assays : Employ liver microsomes or hepatocyte cultures to assess pharmacokinetic profiles .

Data Presentation Standards

  • Tables : Include yields, optical rotations, and spectral data for reproducibility (Example: Table 1 in ).
  • Figures : Highlight stereochemical outcomes using ORTEP diagrams (Figure 1 in ) and reaction mechanisms (Scheme 2 in ).
  • Ethical compliance : Disclose synthetic protocols and data contradictions transparently to avoid misinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.